5beta-Androstane

描述

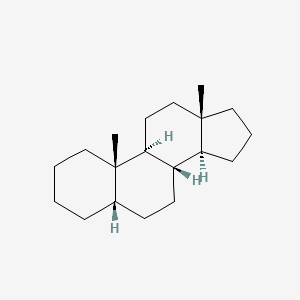

Structure

3D Structure

属性

CAS 编号 |

438-23-3 |

|---|---|

分子式 |

C19H32 |

分子量 |

260.5 g/mol |

IUPAC 名称 |

(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI 键 |

QZLYKIGBANMMBK-DYKIIFRCSA-N |

SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C |

手性 SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CCCC[C@@]4([C@H]3CC2)C |

规范 SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C |

产品来源 |

United States |

Biosynthesis and Enzymatic Formation of 5beta Androstane Derivatives

Enzymatic Reduction Pathways of Delta-4-3-Ketosteroids to 5beta-Androstanes

The conversion of delta-4-3-ketosteroids into 5beta-androstanes is initiated by the saturation of the A-ring. This reaction is catalyzed by a specific enzyme that dictates the stereochemistry of the resulting molecule.

The key enzyme responsible for the formation of 5beta-reduced steroids is steroid 5beta-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1). nih.govnih.gov This enzyme catalyzes the reduction of the C4-C5 double bond of delta-4-3-ketosteroids, resulting in a cis-junction between the A and B rings of the steroid nucleus. nih.gov This structural change introduces a significant bend in the steroid molecule, altering its biological properties. In humans, AKR1D1 is the sole enzyme responsible for 5beta-reduction. nih.gov The mechanism of action involves the transfer of a hydride ion from the cofactor NADPH to the C5 position of the steroid substrate. nih.gov

Steroid 5beta-reductase (AKR1D1) acts on a variety of delta-4-3-ketosteroids. The primary substrates for this enzyme include major steroid hormones such as testosterone (B1683101), progesterone (B1679170), and androstenedione (B190577). nih.govwikipedia.org For instance, the 5beta-reduction of testosterone yields 5beta-dihydrotestosterone (B52473). nih.gov Similarly, progesterone is converted to 5beta-pregnane-3,20-dione (B29851). nih.gov Androstenedione, another key androgen precursor, is also a substrate for AKR1D1. wikipedia.org While dihydrotestosterone (B1667394) (DHT) itself is a 5alpha-reduced steroid, the precursors leading to its formation, like testosterone, can be shunted into the 5beta-reduction pathway. mdpi.com

Table 1: Substrates of Steroid 5beta-Reductase (AKR1D1)

| Substrate | Product of 5beta-Reduction |

| Testosterone | 5beta-Dihydrotestosterone |

| Progesterone | 5beta-Pregnane-3,20-dione |

| Androstenedione | 5beta-Androstenedione |

| Cortisol | 5beta-Tetrahydrocortisol |

| Aldosterone | 5beta-Tetrahydroaldosterone |

| Corticosterone | 5beta-Tetrahydrocorticosterone |

Subsequent Hydroxysteroid Dehydrogenase (HSD) Activities

Following the initial 5beta-reduction, the resulting 5beta-androstane derivatives undergo further metabolism by hydroxysteroid dehydrogenases (HSDs). These enzymes are responsible for the reduction of keto groups and the oxidation of hydroxyl groups at various positions on the steroid nucleus, primarily at C3 and C17.

The subsequent reduction of the 3-keto group of 5beta-dihydrosteroids is primarily carried out by members of the aldo-keto reductase 1C (AKR1C) subfamily, which includes AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov These enzymes exhibit varying substrate specificities and play a crucial role in determining the final metabolic fate of 5beta-androstanes. nih.govresearchgate.net For example, AKR1C4 is identified as the major enzyme in the liver responsible for the formation of the 5beta-tetrahydrosteroid of testosterone. nih.gov The local expression of AKR1D1 and AKR1C1-AKR1C3 in peripheral tissues will determine the specific 5beta-reduced metabolites formed in those locations. nih.gov

The reduction of the 3-keto and 17-keto groups on the this compound nucleus is a stereospecific process. The AKR1C enzymes predominantly catalyze the formation of 3alpha-hydroxy steroids. nih.govresearchgate.net This means that the resulting hydroxyl group at the C3 position is oriented in the alpha configuration. The reduction of the 17-keto group, for instance in the conversion of androstenedione to testosterone, is catalyzed by 17beta-hydroxysteroid dehydrogenases (17beta-HSDs). nih.govwikipedia.org

The combined actions of 5beta-reductase and hydroxysteroid dehydrogenases lead to the formation of various diols and other metabolites. A prominent example is the conversion of 5beta-dihydrotestosterone by AKR1C enzymes to this compound-3alpha,17beta-diol, also known as etiocholanediol. nih.govresearchgate.netcaymanchem.com Another significant metabolite is etiocholanolone (B196237), which is formed from 5beta-dihydrotestosterone. wikipedia.org The reduction of 5beta-pregnane-3,20-dione by AKR1C enzymes can result in the formation of 3alpha-hydroxy-5beta-pregnan-20-one and subsequently 5beta-pregnane-3alpha,20alpha-diol. researchgate.net

Table 2: Key Metabolites of this compound Pathway

| Precursor | Key Metabolite |

| 5beta-Dihydrotestosterone | This compound-3alpha,17beta-diol (Etiocholanediol) |

| 5beta-Dihydrotestosterone | Etiocholanolone |

| 5beta-Pregnane-3,20-dione | 3alpha-Hydroxy-5beta-pregnan-20-one |

| 3alpha-Hydroxy-5beta-pregnan-20-one | 5beta-Pregnane-3alpha,20alpha-diol |

Glucuronidation of this compound Metabolites

Glucuronidation is a critical phase II metabolic pathway responsible for the conjugation of various endogenous and exogenous compounds, including steroid hormones, making them more water-soluble and facilitating their excretion. nih.govnactem.ac.uk This process is catalyzed by the super-family of enzymes known as UDP-glucuronosyltransferases (UGTs). nactem.ac.uknih.gov For this compound metabolites, glucuronidation is a key step in their catabolism and elimination from the body. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugation

UDP-glucuronosyltransferases are primarily located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver. youtube.com They facilitate the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate. nactem.ac.uk In the context of this compound metabolism, UGTs conjugate metabolites such as etiocholanolone and 5β-androstane-3α,17β-diol. dshs-koeln.denih.gov

The UGT superfamily is divided into families, with UGT1A and UGT2B being the most significant for drug and steroid metabolism. youtube.com Research has shown that specific isoforms within the UGT1A, UGT2A, and UGT2B subfamilies are involved in the glucuronidation of this compound derivatives. dshs-koeln.de While the UGT1A subfamily generally shows low activity towards these androgens, isoforms in the UGT2A and UGT2B subfamilies play a much more significant role. dshs-koeln.denih.gov Specifically, UGT2B7, UGT2B15, and UGT2B17 have been identified as key enzymes in androgen conjugation. nih.gov The activity of these enzymes is considered the primary mechanism for modulating steroid action and protecting tissues from excessively high concentrations of active androgens. nih.gov

Regioselectivity and Substrate Specificity of UGTs for 5beta-Steroids

The conjugation of this compound metabolites by UGTs is characterized by a high degree of stereo- and regioselectivity, meaning that specific UGT isoforms target specific hydroxyl groups on the steroid nucleus and are influenced by the steroid's three-dimensional shape. dshs-koeln.de The 5beta-configuration results in a "bent" A/B ring junction, which contrasts with the "flat" backbone of 5alpha-steroids. dshs-koeln.denih.gov This structural difference significantly influences the substrate specificity of UGT enzymes. nih.gov

Studies using recombinant human UGTs have elucidated the specific roles of various isoforms:

UGT2B7 conjugates 5beta-steroids like etiocholanolone and 5β-diol exclusively at the 3α-hydroxyl (3-OH) position. However, it exhibits a lower glucuronidation rate for these bent 5beta-structures compared to their flat 5alpha-counterparts. nih.gov

UGT2B17 readily glucuronidates etiocholanolone at the 3-OH position. In the case of 5β-androstane-3α,17β-diol, it shows a strong preference for conjugating the 17β-hydroxyl (17-OH) group. nih.gov

UGT2B15 does not conjugate the 3-OH position of any of the tested androgens, including 5beta-metabolites. It does, however, conjugate the 17-OH group of 5β-diol. nih.gov

UGT2A1 and UGT2A2 display unique selectivity. These enzymes strictly target the 3-OH position of 5β-diol. dshs-koeln.de An unusual kinetic profile was noted for UGT2A1 with etiocholanolone, which showed very low substrate affinity but an exceptionally high maximum velocity (Vmax). nih.gov

UGT1A Subfamily : Of the nine UGT1A isoforms tested, only UGT1A3 and UGT1A4 showed any detectable, albeit low, activity, indicating this subfamily is not a major contributor to androgen glucuronidation. dshs-koeln.de

The following table summarizes the observed regioselectivity of key UGT isoforms for this compound metabolites.

| UGT Isoform | Substrate | Conjugation Site Preference | Relative Activity/Notes |

| UGT2B7 | Etiocholanolone, 5β-diol | 3-OH only | Lower rate compared to 5α-steroids. nih.gov |

| UGT2B17 | Etiocholanolone | 3-OH | Readily glucuronidated. nih.gov |

| 5β-diol | High preference for 17-OH | Low glucuronidation rate at 3-OH. nih.gov | |

| UGT2B15 | Etiocholanolone, 5β-diol | 17-OH only | No activity at the 3-OH position. nih.gov |

| UGT2A1 | 5β-diol | 3-OH only | Strict regioselectivity. dshs-koeln.de |

| Etiocholanolone | Not specified | Very low affinity, very high Vmax. nih.gov | |

| UGT2A2 | 5β-diol | 3-OH only | Strict regioselectivity. dshs-koeln.de |

Biological Roles and Molecular Mechanisms of 5beta Androstane Derivatives

Influence on Neurosteroid Signaling and Central Nervous System Functions

Neurosteroids are steroids synthesized de novo in the brain or derived from peripheral sources that can rapidly modulate neuronal function. While the field has extensively studied 5alpha-reduced neurosteroids, derivatives of 5beta-androstane also contribute to the complex landscape of neurosteroid signaling, influencing neuronal excitability and potentially offering neuroprotection.

Interaction with GABA_A and NMDA Receptors (via 5beta-Pregnanes, conceptual link)

A primary mechanism by which neurosteroids modulate neuronal excitability is through their interaction with ligand-gated ion channels, most notably the gamma-aminobutyric acid type A (GABA_A) and N-methyl-D-aspartate (NMDA) receptors.

Structurally related 5beta-pregnanes are well-established as potent positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to a general suppression of neuronal firing. This interaction is a cornerstone of their sedative, anxiolytic, and anticonvulsant properties. The this compound derivative, etiocholanolone (B196237) (5beta-androstan-3alpha-ol-17-one), has been noted for its anticonvulsant activity, which strongly implies an interaction with central nervous system inhibitory pathways, likely involving the GABA_A receptor. This conceptual link is supported by the known activity of the 5alpha-isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111), which is a potent positive modulator of GABA_A receptor function. nih.gov

| Receptor Target | Action of Structurally Related Compounds | Implied Effect of this compound Derivatives |

| GABA_A Receptor | 5beta-Pregnanes and 5alpha-Androstanes are positive allosteric modulators. | Potentiation of GABAergic inhibition, leading to decreased neuronal excitability. |

| NMDA Receptor | Some sulfated pregnanes are negative allosteric modulators. | Indirect modulation of excitatory signaling by altering the inhibitory/excitatory balance. |

Potential Neuroprotective Effects

Research into the neuroprotective capabilities of androstane (B1237026) metabolites has primarily focused on 5alpha-derivatives. For instance, 5alpha-androstane-3alpha,17beta-diol has been shown to inhibit neurotoxicity in cell culture models by modulating signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway. researchgate.net These findings suggest that testosterone-mediated neuroprotection may occur through its metabolites. researchgate.net There is currently a lack of direct experimental evidence demonstrating similar neuroprotective effects for this compound derivatives. Given the significant differences in three-dimensional structure between 5-alpha and 5-beta isomers, it cannot be assumed that the neuroprotective actions of one class translate to the other. This remains an area for future investigation to determine if 5beta-androstanes possess unique neuroprotective properties.

Role in Hematopoiesis and Erythropoiesis Research

One of the most well-documented biological activities of this compound derivatives is their potent ability to stimulate the production of red blood cells, a process known as erythropoiesis. This action is distinct from that of hormonal androgens and appears to involve a more direct effect on hematopoietic precursor cells.

Stimulation of Hemoglobin Synthesis (Chick Blastoderm Model)

Pioneering research utilizing the cultured chick blastoderm—an early embryonic tissue—demonstrated that certain this compound and 5beta-pregnane steroids are powerful inducers of hemoglobin synthesis. nih.govresearchgate.netnih.gov This model is valuable because it represents a primitive hematopoietic system that is independent of the influence of erythropoietin from the kidneys.

Studies showed that low concentrations of specific this compound metabolites could significantly stimulate the synthesis of fetal hemoglobin types. hmdb.ca The mechanism is believed to involve the induction of δ-aminolevulinic acid synthetase, the rate-limiting enzyme in the heme synthesis pathway. nih.gov This action was found to be highly specific to steroids with the 5beta (A:B cis) configuration; their 5alpha (A:B trans) counterparts were largely inactive. nih.gov

| This compound Derivative | Observed Effect in Chick Blastoderm Model | Reference |

| Etiocholanolone | Potent stimulation of hemoglobin synthesis | nih.gov |

| 11-Ketoetiocholanolone | Stimulation of hemoglobin synthesis | nih.gov |

| Etiocholane-3,17-dione | Stimulation of hemoglobin synthesis | nih.gov |

Enhancement of Erythroid Colony Forming Unit Growth and Survival

The stimulatory effect of this compound derivatives extends to mammalian hematopoietic progenitor cells. In vitro studies using normal human bone marrow cells have shown that these compounds can significantly increase the number of erythroid colonies when cultured in the presence of erythropoietin. nih.gov

This research has distinguished between effects on early erythroid progenitors, known as burst-forming units-erythroid (BFU-E), and later progenitors, called colony-forming units-erythroid (CFU-E). mdpi.com Notably, 5beta-steroids were found to stimulate the growth of both BFU-E and CFU-E, whereas the corresponding 5alpha-epimers had little to no effect on the earlier BFU-E stage. nih.gov This suggests that 5beta-androstanes act on primitive erythroid progenitor cells, enhancing their proliferation and/or survival, thereby expanding the pool of cells that can differentiate into mature red blood cells. nih.gov

Induction of Delta-Aminolevulinate Synthase in Heme Biosynthesis

Certain 5β-androstane derivatives are potent inducers of δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme biosynthesis pathway. This induction is particularly significant in the liver. The 5β configuration of the steroid nucleus is a critical structural feature for this activity, with 5β-isomers often being more potent than their 5α-counterparts.

One of the most studied 5β-androstane derivatives in this context is etiocholanolone (3α-hydroxy-5β-androstan-17-one). Research has demonstrated that etiocholanolone enhances the synthesis of nuclear RNA and the activity of DNA-dependent RNA polymerase in cultured avian hepatocytes during the induction of ALAS. This suggests that the induction process is controlled at the transcriptional level, requiring new RNA synthesis, likely that of messenger RNA (mRNA) for the ALAS enzyme.

The induction of ALAS by 5β-steroids is a key regulatory point in heme production. Heme is an essential component of hemoglobin, myoglobin, and cytochromes, and its synthesis is tightly controlled to meet cellular needs. The ability of 5β-androstane derivatives to upregulate ALAS highlights their role in modulating this vital biosynthetic pathway.

Table 1: Effect of 5β-Androstane Derivatives on Delta-Aminolevulinate Synthase (ALAS) Activity

| 5β-Androstane Derivative | Effect on ALAS | Proposed Mechanism |

| Etiocholanolone | Induction | Enhancement of nuclear RNA synthesis and DNA-dependent RNA polymerase activity, suggesting transcriptional control. |

Interactions with Steroid Hormone Receptors and Nuclear Receptors

5β-Androstane derivatives interact with a variety of nuclear receptors, acting as ligands that can either activate or inhibit receptor function. These interactions are crucial for their diverse biological effects, influencing gene expression related to metabolism, detoxification, and other cellular processes.

Recent studies have identified certain 5β-androstane derivatives as ligands for orphan nuclear receptors, including the Farnesoid X Receptor (FXR) and the Pregnane (B1235032) X Receptor (PXR). These receptors are key regulators of bile acid, lipid, and xenobiotic metabolism.

Etiocholanolone has been identified as an agonist for FXR taylorandfrancis.com. FXR plays a central role in maintaining bile acid homeostasis, and its activation by ligands like etiocholanolone can influence the expression of genes involved in bile acid synthesis and transport nih.govamegroups.orgnih.govnih.govnih.govresearchgate.netinterceptpharma.comsci-hub.seelsevierpure.com.

The Pregnane X Receptor (PXR) is another nuclear receptor that can be modulated by 5β-androstane derivatives. PXR is a xenobiotic sensor that regulates the expression of drug-metabolizing enzymes and transporters. While the ligand-binding domain of PXR is known to be promiscuous, accommodating a wide range of endogenous and exogenous compounds, specific 5β-androstane derivatives have been shown to act as PXR modulators.

Table 2: Interaction of 5β-Androstane Derivatives with Orphan Nuclear Receptors

| 5β-Androstane Derivative | Nuclear Receptor | Activity |

| Etiocholanolone | Farnesoid X Receptor (FXR) | Agonist taylorandfrancis.com |

| Various | Pregnane X Receptor (PXR) | Modulator |

Modulation of Constitutive Androstane Receptor (CAR) Activity

The Constitutive Androstane Receptor (CAR) is a key regulator of xenobiotic and endobiotic metabolism, primarily in the liver. Unlike many nuclear receptors, CAR is constitutively active in the absence of a ligand. However, its activity can be modulated by both agonists and inverse agonists.

Certain androstane metabolites, including those with a 5β-configuration, can act as inverse agonists of CAR. These compounds can reverse the constitutive activity of the receptor. This modulation of CAR activity by 5β-androstane derivatives plays a role in the regulation of genes involved in drug metabolism and detoxification. The interaction of these derivatives with CAR can influence the expression of cytochrome P450 enzymes, which are critical for the metabolism of a wide array of substances researchgate.netnih.govnih.gov.

Some derivatives of androstane have been investigated for their potential to inhibit steroidogenic enzymes, such as aromatase (CYP19A1). Aromatase is responsible for the conversion of androgens to estrogens, a key step in steroid hormone biosynthesis. Inhibition of aromatase is a therapeutic strategy in estrogen-receptor-positive breast cancer nih.govnih.gov.

Research has explored various synthetic androstane derivatives for their aromatase inhibitory activity. While the focus has often been on androstenedione (B190577) analogues, the broader class of androstane derivatives has been a source of potential inhibitors researchgate.net. The development of specific 5β-androstane-based aromatase inhibitors could offer novel therapeutic agents.

Immunomodulatory Effects (e.g., 5beta-Androstanediol)

Certain 5β-androstane derivatives exhibit immunomodulatory properties. 5β-Androstanediol is one such compound that has been noted for its effects on the immune system. The mechanisms underlying these effects are an active area of research and may involve interactions with various immune cells and signaling pathways. The immunomodulatory actions of 5β-androstanediol and other related compounds contribute to the complex interplay between the endocrine and immune systems.

Binding to Membrane Receptors and Ion Pumps

Beyond their interactions with intracellular nuclear receptors, some 5β-androstane derivatives have been shown to bind to membrane receptors and ion pumps, mediating rapid, non-genomic effects.

A notable example is 5β,14β-androstane-3β,14-diol , which has been found to bind to the digitalis receptor site on the Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across the plasma membrane of animal cells. The binding of this 5β-androstane derivative to the Na+/K+-ATPase can modulate its activity, demonstrating a direct interaction with a vital ion pump.

Interaction with Na+,K(+)-ATPase at the Digitalis Receptor

The sodium-potassium pump, Na+,K(+)-ATPase, is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. mdpi.commdpi.comnih.gov This function is crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. mdpi.com The Na+,K(+)-ATPase is also the pharmacological target for a class of compounds known as cardiac glycosides, which are used in the treatment of heart failure. mdpi.com These compounds bind to a specific site on the enzyme, often referred to as the digitalis receptor site. nih.gov

Certain derivatives of 5β-androstane have been identified as endogenous digitalis-like factors, meaning they are naturally occurring steroids that can bind to and modulate the activity of Na+,K(+)-ATPase. nih.govmdpi.com The core structure of 5β,14β-androstane-3β,14-diol has been identified as the essential framework for interaction with the digitalis receptor on the Na+,K(+)-ATPase. nih.govsemanticscholar.org

The interaction of 5β-androstane derivatives with the Na+,K(+)-ATPase exhibits several characteristics that are analogous to those of classical digitalis compounds like digitoxigenin. nih.gov These include:

Competitive Binding: 5β-androstane derivatives compete with digitalis compounds, such as digitoxigenin, for binding to the enzyme. nih.gov

Modulation of Enzyme Activity: These derivatives can inhibit the enzymatic activity of Na+,K(+)-ATPase. nih.gov

Species-Specific Affinity: The binding affinity of these compounds can vary between Na+,K(+)-ATPase from different species. nih.gov

Influence of Potassium Ions: The binding of 5β-androstane derivatives is sensitive to the concentration of potassium ions, a characteristic feature of digitalis-like compounds. nih.gov

Enzyme Conformation Stabilization: They stabilize the phosphoenzyme intermediate formed from ATP and enhance phosphorylation from orthophosphate, which are key steps in the catalytic cycle of the enzyme. nih.gov

The binding of these steroid derivatives to the Na+,K(+)-ATPase is not merely an inhibitory interaction but can also trigger intracellular signaling cascades, indicating that the enzyme can function as a signal transducer. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Receptor Binding

Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features of 5β-androstane derivatives that govern their binding affinity to the Na+,K(+)-ATPase. These studies have primarily focused on modifications to the core 5β-androstane skeleton and the nature of substituents, particularly at the C17β position.

The 5β,14β-androstane-3β,14-diol structure is considered the minimal requirement for specific and potent recognition by the digitalis receptor. semanticscholar.org While this steroid nucleus provides the foundational interaction, substituents at the C17β position can significantly amplify the binding affinity. semanticscholar.org

A key finding from SAR studies is the importance of the electronic properties and size of the substituent at the C17β position. For instance, in a series of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives, a good correlation was found between the binding affinity for the Na+,K(+)-ATPase receptor and the van der Waals volumes or molar refractivities of the substituents on the hydrazonomethyl group. nih.gov

Furthermore, the basicity of the substituents plays a crucial role. nih.gov An ion-pair interaction between a carboxylate residue within the enzyme's binding site and a protonated 17β-hydrazonomethyl group has been proposed to be a significant factor in the ligand-receptor interaction. nih.gov This highlights the importance of the electronic and acid-base properties of the C17β side chain in determining the binding potency.

The table below summarizes the key structural features and their influence on the binding of 5β-androstane derivatives to Na+,K(+)-ATPase.

| Structural Feature | Influence on Na+,K(+)-ATPase Binding | Supporting Evidence |

| 5β,14β-Androstane-3β,14-diol Core | Essential for receptor recognition and binding. nih.govsemanticscholar.org | Serves as the lead structure for digitalis-like activity. |

| C17β Substituent | Acts as an amplifier of the interaction energy. semanticscholar.org | Modifications significantly impact binding affinity. |

| Volume and Molar Refractivity of C17β Substituent | Correlates with binding affinity. nih.gov | Larger and more polarizable groups can enhance binding. |

| Basicity of C17β Substituent | Important for ion-pair interactions with the receptor. nih.gov | Protonated groups can form strong interactions with negatively charged residues on the enzyme. |

These SAR studies underscore that while the steroid nucleus of 5β-androstane is the primary determinant for receptor recognition, the nature of the C17β side chain is critical for modulating the potency of the interaction with Na+,K(+)-ATPase.

Future Directions and Emerging Research Avenues for 5beta Androstane

Elucidation of Undiscovered Biological Functions and Signaling Pathways

While the primary metabolites of 5β-androstane have established roles, the biological significance of many of its other derivatives remains less clear. ontosight.ai Future research will likely focus on uncovering novel biological functions and the intricate signaling pathways through which these molecules exert their effects.

One promising area of investigation is the role of 5β-androstane metabolites as neurosteroids. ontosight.ai Certain androstane (B1237026) steroids are known to modulate ionotropic receptors, such as the GABA-A receptor, influencing neuronal excitability and synaptic plasticity. ebi.ac.ukebi.ac.uk For instance, etiocholanolone (B196237), a 5β-androstane derivative, acts as a positive allosteric modulator of the GABA-A receptor and possesses anticonvulsant effects. ebi.ac.ukebi.ac.uk Further studies are needed to explore the potential neuroprotective or other neuroactive effects of a wider range of 5β-androstane compounds. ontosight.ai

Additionally, research suggests that 5β-reduced steroids can act as ligands for orphan nuclear receptors like the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), indicating a role in pre-receptor regulation of nuclear receptor activity by controlling ligand availability. nih.gov The expression of the key enzyme for 5β-reduction, AKR1D1, in various tissues including the brain, uterus, and placenta, hints at undiscovered functions for its 5β-reduced products in these locations. nih.gov

The potential for 5β-androstane derivatives to act as pheromones is another area of interest. In the round goby, specific 5β-reduced androgens produced in the testes are considered likely candidate pheromones that attract females, a function that remains to be definitively proven in vivo. nih.gov

Exploration of Novel Enzymatic Transformations and Metabolic Intermediates

The metabolic pathways of androgens are complex, involving numerous enzymatic transformations. Future research is expected to identify novel enzymatic reactions and previously uncharacterized metabolic intermediates of 5β-androstane.

The metabolism of testosterone (B1683101) and androstenedione (B190577) leads to a variety of 5β-androstane derivatives. ebi.ac.uk For example, in vitro studies with round goby testes have shown the conversion of androstenedione into novel 5β-reduced steroids like 3α-hydroxy-5β-androstane-11,17-dione (11-oxo-etiocholanolone) and its sulfated form, which had not been previously identified in teleost gonads. nih.gov

The enzymes responsible for these transformations, primarily oxidoreductases like hydroxysteroid dehydrogenases (HSDs) and 5β-reductase (AKR1D1), are a key focus. fu-berlin.dewikipedia.org The glucuronidation of 5β-androstane metabolites, catalyzed by UGT enzymes, is another critical step that influences their biological activity and excretion. researchgate.net Research into the substrate specificity and regioselectivity of these enzymes will provide a more complete picture of the metabolic network. researchgate.net For instance, the conversion of a 5α-steroid to urinary metabolites with a 5β-configuration has been observed and warrants further investigation. colab.ws

A study on the metabolism of boldenone, an anabolic steroid, identified several 5β-androstane metabolites in human urine, including 5β-androst-1-en-17β-ol-3-one (B1164880) and 5β-androst-1-en-3α-17β-diol. rsc.org Continued investigation into the metabolism of both endogenous and exogenous androgens will likely reveal more novel 5β-androstane intermediates.

| Precursor | Enzyme(s) | Key 5β-Androstane Metabolite(s) | Research Context |

| Androstenedione | 5β-reductase, 3α-HSD, 17β-HSD | 3α-hydroxy-5β-androstan-17-one (Etiocholanolone), 5β-androstane-3,17-dione, 5β-androstane-3α,17β-diol | General androgen metabolism ebi.ac.ukgenome.jp |

| Androstenedione | Testicular enzymes | 3α-hydroxy-5β-androstane-11,17-dione (11-oxo-etiocholanolone) | Pheromone biosynthesis in fish nih.gov |

| Testosterone | 5β-reductase, 3α/3β-HSD | 5β-androstane-3α,17β-diol, 5β-androstane-3β,17β-diol | General androgen metabolism ebi.ac.uk |

| 5α-androst-2-en-17-one | Metabolic enzymes | Etiocholanolone, 5β-androstanediol | Metabolism of a synthetic steroid colab.ws |

Development of Advanced Analytical Techniques for Enhanced Detection and Quantification

Progress in understanding the roles of 5β-androstane and its metabolites is intrinsically linked to the development of more sensitive and specific analytical methods. Future research will focus on refining existing techniques and developing new ones for the enhanced detection and quantification of these steroids in complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the cornerstone techniques for steroid analysis. rsc.orgnih.govnih.gov Continued improvements in these technologies, such as the use of high-resolution mass spectrometry (e.g., Orbitrap) and advanced stationary phases in chromatography, will enable the detection of low-abundance metabolites and the differentiation of closely related isomers. rsc.orgusm.my

The development of derivatization techniques can enhance the sensitivity of detection for certain analytes. researchgate.net Furthermore, methods like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are crucial for distinguishing between endogenous and exogenous sources of steroids, which is particularly important in anti-doping research. researchgate.netnih.gov

Simultaneous quantification of a panel of androgens and their metabolites using techniques like stable isotope dilution LC-MS/MS allows for a comprehensive profiling of steroidogenic pathways. nih.gov Expanding these panels to include a wider array of 5β-androstane derivatives will be a key future direction. nih.gov The challenge lies in developing robust methods that can accurately measure a large number of endogenous compounds, often present at very low concentrations (ng/mL or pg/mL levels), within complex biological samples like serum, urine, and tissues. rsc.orgnih.govresearchgate.net

| Analytical Technique | Application in 5β-Androstane Research | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of 5α- and 5β-androstanediols in urine. nih.gov | High specificity and established methodology. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantification of multiple hydroxy-androgens and their conjugates in serum. nih.gov | High sensitivity, specificity, and suitability for complex mixtures. rsc.orgnih.gov |

| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Differentiating endogenous vs. exogenous testosterone by analyzing metabolites like 5β-androstanediol. nih.gov | Determines the carbon isotope ratio, enabling source tracking. researchgate.netnih.gov |

Design and Synthesis of 5beta-Androstane Analogs for Probing Specific Biological Targets

The synthesis of novel 5β-androstane analogs is a critical avenue for future research, aimed at creating molecular probes to investigate specific biological targets and developing potential therapeutic agents. By modifying the core 5β-androstane structure, researchers can create compounds with enhanced affinity, selectivity, and unique biological activities.

For example, 17α-substituted derivatives of the 5β,14β-androstane skeleton have been synthesized as potential inhibitors of Na+,K+-ATPase, an important enzyme in cellular function. nih.gov The design of these analogs was based on structural similarities to known inhibitors, and their synthesis and subsequent testing confirmed their ability to bind to the receptor, opening new possibilities for developing novel inotropic compounds. nih.gov

Similarly, various androstane derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.net Research has shown that modifications to the androstane skeleton, such as the introduction of an oxadiazole ring or the creation of D-homo lactone derivatives, can result in compounds with cytotoxic activity against various cancer cell lines. researchgate.netontosight.ai

The synthesis of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives has also been explored to understand their interaction with the Na+,K+-ATPase receptor. nih.gov Quantitative structure-activity relationship (QSAR) studies on these analogs help to identify the key structural features responsible for their biological activity, guiding the design of more potent and specific molecules. nih.gov Future efforts will likely involve the creation of diverse libraries of 5β-androstane analogs to screen against a wide range of biological targets. nih.govebi.ac.uk

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful, systems-level approach to understanding the complex roles of 5β-androstane. These technologies can provide a global snapshot of the metabolites and proteins influenced by 5β-androstane derivatives, revealing novel pathways and biomarkers.

Metabolomics, the large-scale study of small molecules, can be used to create comprehensive steroid profiles in various biological samples. researchgate.net By comparing the metabolomes of individuals under different physiological or pathological conditions, researchers can identify changes in 5β-androstane metabolism and its downstream effects. For instance, metabolomic models are being validated to screen for anabolic doping agents by identifying shifts in steroid profiles. researchgate.net This approach can uncover unexpected metabolic conversions, such as the transformation of a 5α-steroid into 5β-metabolites. colab.ws

Proteomics, the study of the entire complement of proteins, can identify the enzymes, receptors, and signaling proteins that interact with or are regulated by 5β-androstane compounds. This can help to elucidate the mechanisms of action for newly discovered biological functions.

Combining these omics approaches with genomics and transcriptomics (studying genes and their expression, respectively) will provide a multi-layered understanding of the 5β-androstane network. For example, analyzing the Kyoto Encyclopedia of Genes and Genomes (KEGG) database can reveal the broader metabolic pathways in which 5β-androstane metabolites participate. genome.jp This integrated approach will be essential for piecing together the full biological significance of the 5β-androstane steroid family.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 5β-Androstane in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for steroid analysis. For 5β-Androstane, derivatization (e.g., using MSTFA for silylation) improves volatility and detection sensitivity in GC-MS . LC-MS/MS avoids derivatization and is preferred for thermally labile compounds, with mobile phases optimized for chromatographic separation (e.g., methanol/water gradients) . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with UV detection (≥99% purity thresholds) .

Q. How should 5β-Androstane be stored to ensure stability in laboratory settings?

- Methodological Answer : Store crystalline 5β-Androstane at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Solubility in chloroform (49–51 mg/mL) makes it suitable for stock solutions, but long-term storage in solvents should be avoided due to degradation risks . Stability studies recommend periodic reanalysis via HPLC every 6–12 months to confirm integrity .

Q. What are the primary biosynthetic pathways and metabolic roles of 5β-Androstane?

- Methodological Answer : 5β-Androstane is a reduced metabolite of testosterone, formed via 5β-reductase activity. Its role in steroidogenesis can be studied using isotope-labeled precursors (e.g., deuterated androstanediol) in cell cultures, with metabolites extracted via solid-phase extraction (SPE) and analyzed by LC-MS . Comparative studies with 5α-reduced isomers (e.g., 5α-Androstane) are critical to distinguish pathway-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5β-Androstane across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in commercial standards. To mitigate this:

- Standardization : Use certified reference materials (CRMs) from reputable suppliers (e.g., NIST or Sigma-Aldrich) and report batch-specific purity data .

- Cross-validation : Replicate key findings using orthogonal methods (e.g., in vitro receptor-binding assays vs. transcriptional reporter assays) .

- Meta-analysis : Apply statistical tools like Cohen’s d to quantify effect size heterogeneity across studies .

Q. What experimental designs are optimal for studying the endocrine-disrupting effects of 5β-Androstane in vivo?

- Methodological Answer : Use rodent models with controlled exposure protocols (e.g., subcutaneous implantation of slow-release pellets). Endpoints include serum hormone profiling (LC-MS/MS), histological analysis of reproductive tissues, and RNA-seq to assess steroidogenic gene expression. Include positive controls (e.g., known androgen receptor agonists) and account for diurnal hormone fluctuations by standardizing sample collection times .

Q. How can advanced NMR techniques improve structural characterization of 5β-Androstane derivatives?

- Methodological Answer : 2D NMR (e.g., COSY, HSQC, HMBC) resolves stereochemical ambiguities, particularly for C-5 and C-17 configurations. For example, NOESY correlations between H-19 methyl protons and H-1/H-2 protons confirm the 5β stereochemistry. Deuterated solvents (e.g., CDCl₃) and high-field instruments (≥600 MHz) enhance spectral resolution .

Q. What strategies are effective for synthesizing isotopically labeled 5β-Androstane for tracer studies?

- Methodological Answer : Incorporate stable isotopes (e.g., ¹³C or ²H) via catalytic hydrogenation of Δ⁴-androstene derivatives using deuterium gas or ¹³C-labeled reagents. Purify intermediates via flash chromatography and verify isotopic enrichment using high-resolution MS. Applications include pharmacokinetic studies and metabolic flux analysis .

Methodological Best Practices

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and experimental protocols in public repositories (e.g., Zenodo) .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and obtain approval from ethics review boards .

- Hazard Mitigation : Refer to safety data sheets (SDS) for handling precautions; 5β-Androstane may require PPE (gloves, goggles) due to potential carcinogenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。